molecular formula C22H21N5O B15032125 6-ethoxy-4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine CAS No. 5861-68-7

6-ethoxy-4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine

Cat. No.: B15032125
CAS No.: 5861-68-7
M. Wt: 371.4 g/mol
InChI Key: VUAKHKWYBMNUQD-UHFFFAOYSA-N
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Description

6-ethoxy-4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine is a chemical compound known for its complex structure and potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of ethoxy, methyl, and phenyl groups further enhances its chemical properties and potential reactivity.

Preparation Methods

The synthesis of 6-ethoxy-4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of Substituents: The ethoxy, methyl, and phenyl groups are introduced through various substitution reactions. For example, ethylation can be achieved using ethyl iodide in the presence of a base, while methylation can be performed using methyl iodide.

    Coupling Reactions: The final step involves coupling the quinazoline core with the pyrimidine derivative. This can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, under controlled conditions.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

6-ethoxy-4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific substituents on the quinazoline or pyrimidine rings.

    Coupling Reactions: As mentioned earlier, coupling reactions such as Suzuki or Heck coupling can be used to introduce various substituents, enhancing the compound’s chemical diversity.

Scientific Research Applications

6-ethoxy-4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-ethoxy-4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-ethoxy-4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine can be compared with other similar compounds, such as:

    4-methyl-6-phenylpyrimidin-2-yl) (4,6,8-trimethylquinazolin-2-yl)amine: This compound shares a similar quinazoline core but differs in the substituents attached to the core structure.

    4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)quinazolin-2-amine: This compound features an ethynyl group, which imparts different chemical properties and reactivity compared to the ethoxy group in this compound.

Properties

CAS No.

5861-68-7

Molecular Formula

C22H21N5O

Molecular Weight

371.4 g/mol

IUPAC Name

6-ethoxy-4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine

InChI

InChI=1S/C22H21N5O/c1-4-28-17-10-11-19-18(13-17)15(3)24-22(25-19)27-21-23-14(2)12-20(26-21)16-8-6-5-7-9-16/h5-13H,4H2,1-3H3,(H,23,24,25,26,27)

InChI Key

VUAKHKWYBMNUQD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=N3)C4=CC=CC=C4)C)C

Origin of Product

United States

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